

# Discovery and Preclinical Development of PI-88

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## Compound of Interest

Compound Name: PT-88

Cat. No.: B12373596

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PI-88 is a highly sulfated, monophosphorylated mannose oligosaccharide mixture derived from the extracellular phosphomannan of the yeast *Pichia (Hansenula) holstii*.<sup>[1]</sup> Its development was driven by the need for novel anticancer agents that target tumor growth and metastasis. Early preclinical studies in the late 1990s demonstrated that PI-88 possesses potent anti-angiogenic and heparanase-inhibitory properties.<sup>[2]</sup>

In animal models of metastatic breast cancer, PI-88 was shown to inhibit both primary tumor growth and metastatic capacity.<sup>[2]</sup> Administration of PI-88 via continuous infusion in rats with adenocarcinoma led to a reduction in primary tumor weight and the number of tumor cells in draining lymph nodes.<sup>[2]</sup> In a more aggressive mouse model of breast cancer, PI-88 significantly reduced lung metastases in a dose-dependent manner, although its effect on the primary tumor was minimal in this specific model.<sup>[2]</sup> These promising preclinical findings paved the way for clinical investigation.

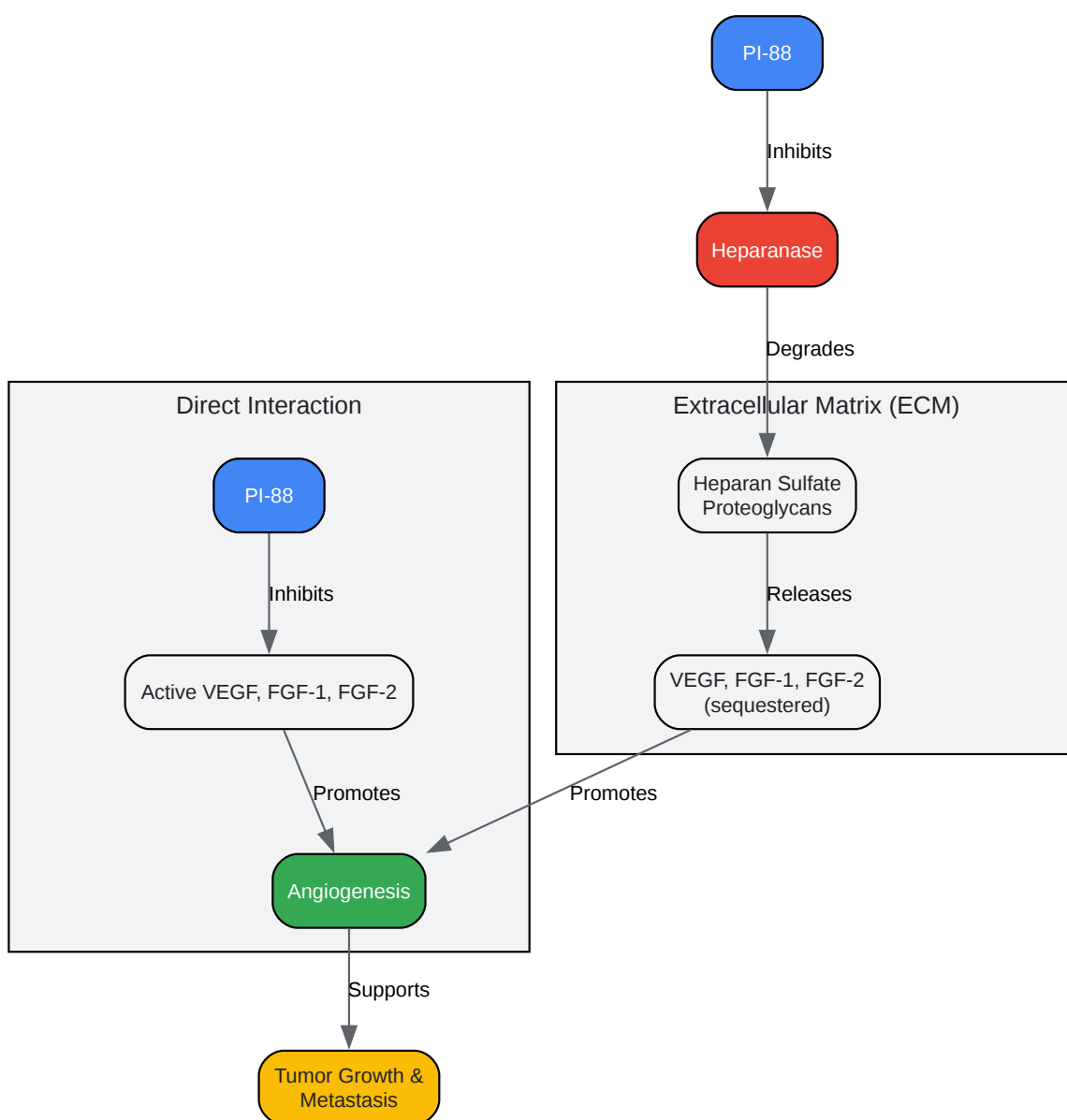
## Mechanism of Action

PI-88 exerts its anti-tumor effects through a dual mechanism of action, primarily centered on the inhibition of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and spread.

- Heparanase Inhibition:** PI-88 acts as a heparan sulfate mimic, which leads to the inhibition of heparanase. Heparanase is an enzyme that degrades heparan sulfate proteoglycans in the extracellular matrix (ECM). By inhibiting heparanase, PI-88 prevents the release of angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factors (FGF-1 and FGF-2), that are sequestered in the ECM.

- **Direct Growth Factor Interaction:** PI-88 also directly interacts with and reduces the functional activity of key angiogenic growth factors, including VEGF, FGF-1, and FGF-2. It binds to these growth factors with high affinity.

This multifaceted approach of blocking angiogenesis at different cellular and biological levels distinguishes PI-88 from other anti-angiogenic agents.



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**Caption:** Mechanism of action of PI-88.

## Clinical Development

PI-88 has been evaluated in several clinical trials for various cancer types, with a particular focus on melanoma and hepatocellular carcinoma (HCC).

### Phase I/II Trials in Advanced Malignancies

A Phase I/II clinical trial (NCT00073892) was conducted to determine the maximum tolerated dose (MTD), safety, and effectiveness of PI-88 in patients with advanced malignancies, including a cohort with stage IV melanoma. The study involved cohorts of patients receiving escalating doses of PI-88 to establish the MTD. The rationale was that PI-88 could halt cancer growth by inhibiting blood flow to the tumor. While promising results were observed, the development of antibody-induced thrombocytopenia (a low platelet count) was a notable side effect that limited its use in some patients.

### Adjuvant Therapy for Hepatocellular Carcinoma

Given the high recurrence rate of HCC after curative resection, PI-88 was investigated as an adjuvant therapy. A randomized Phase II trial (NCT00247728) aimed to assess the safety, optimal dosage, and preliminary efficacy of PI-88 in preventing tumor recurrence in HCC patients post-hepatectomy. The study included an untreated control group and two groups receiving different daily doses of PI-88 (160 mg/day and 250 mg/day) for nine 4-week cycles.

The results of this trial indicated that PI-88 at a dose of 160 mg/day was optimal and safe, showing preliminary efficacy as an adjuvant therapy for post-operative HCC. Treatment-related adverse effects included cytopenia, injection site hemorrhage, and prolongation of prothrombin time.

## Quantitative Data Summary

Study Phase	Cancer Type	Dosage	Key Findings	Adverse Events	Reference
Phase I/II	Advanced Malignancies (including Stage IV Melanoma)	Dose-escalation to determine MTD	Showed promising anti-tumor activity.	Antibody-induced thrombocytopenia.	
Phase II	Adjuvant therapy for Hepatocellular Carcinoma	160 mg/day and 250 mg/day	160 mg/day was determined to be the optimal and safe dose with preliminary efficacy.	Cytopenia, injection site hemorrhage, PT prolongation.	

## Experimental Protocols

### Phase II Trial in Hepatocellular Carcinoma (NCT00247728)

**Study Design:** This was a multi-center, randomized, open-label, parallel-group study.

**Patient Population:** Patients aged 18 to 75 years with a histological diagnosis of hepatocellular carcinoma who had undergone a curative hepatectomy within the previous 4-6 weeks. Key inclusion criteria included an ECOG performance status of 0 to 2 and adequate renal, hepatic, and hematopoietic function. Exclusion criteria included a history of allergy to anticoagulants, history of immune-mediated thrombocytopenia, and any tumor metastasis.

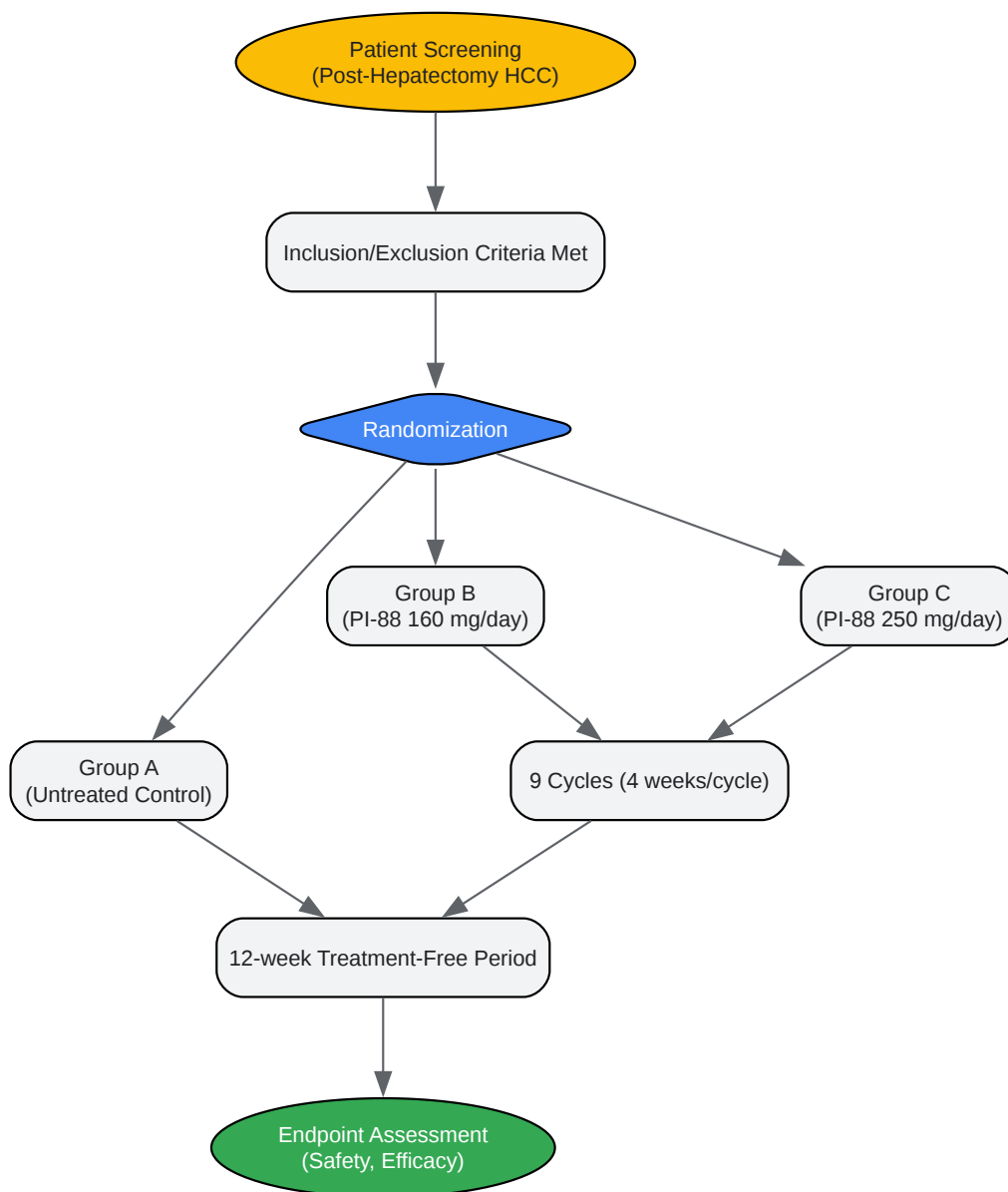
**Treatment:**

- Group A: Untreated control.
- Group B: PI-88 at 160 mg/day.

- Group C: PI-88 at 250 mg/day.

Treatment was administered for nine 4-week cycles, followed by a 12-week treatment-free period.

Endpoints: The primary endpoints were safety and the determination of the optimal dosage. Efficacy endpoints included tumor non-recurrence rate, time to first recurrence, and 1-year survival rate.



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**Caption:** Workflow for the Phase II trial of PI-88 in HCC.

## Conclusion

PI-88 represents a novel approach to cancer therapy through its dual-action inhibition of angiogenesis. By targeting heparanase and directly neutralizing key angiogenic growth factors, it disrupts the necessary blood supply for tumor growth and metastasis. Clinical trials have demonstrated its potential as an adjuvant therapy, particularly in hepatocellular carcinoma, although managing side effects like thrombocytopenia is a crucial aspect of its clinical application. Further research and clinical development may continue to define the role of PI-88 in the oncology treatment landscape.

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## References

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